molecular formula C12H23ClO2S B13643364 1-Nonylcyclopropane-1-sulfonyl chloride

1-Nonylcyclopropane-1-sulfonyl chloride

Cat. No.: B13643364
M. Wt: 266.83 g/mol
InChI Key: YDXQEAZDMNHIRF-UHFFFAOYSA-N
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Description

1-Nonylcyclopropane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl group attached to a chlorine atom. This compound is used as an intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfonyl chlorides, including 1-Nonylcyclopropane-1-sulfonyl chloride, typically involves the reaction of disulfides or thiols with chlorinating agents. One common method employs 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination . This method is advantageous due to its high yield and control over reaction parameters.

Industrial Production Methods

In industrial settings, sulfonyl chlorides are often produced using continuous flow protocols. This approach allows for better control over reaction conditions and improved safety by avoiding thermal runaway reactions . The use of continuous flow reactors also enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Nonylcyclopropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols and phenols.

    Sulfonic Acids: Formed by hydrolysis.

Mechanism of Action

The mechanism of action of 1-Nonylcyclopropane-1-sulfonyl chloride involves the formation of sulfonyl derivatives through nucleophilic substitution reactions. The sulfonyl group acts as an electrophile, attracting nucleophiles to form stable products . This reactivity is due to the electron-withdrawing nature of the sulfonyl group, which makes the sulfur atom highly electrophilic.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Nonylcyclopropane-1-sulfonyl chloride is unique due to its cyclopropane ring, which imparts specific steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex organic molecules.

Properties

Molecular Formula

C12H23ClO2S

Molecular Weight

266.83 g/mol

IUPAC Name

1-nonylcyclopropane-1-sulfonyl chloride

InChI

InChI=1S/C12H23ClO2S/c1-2-3-4-5-6-7-8-9-12(10-11-12)16(13,14)15/h2-11H2,1H3

InChI Key

YDXQEAZDMNHIRF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1(CC1)S(=O)(=O)Cl

Origin of Product

United States

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